Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-
Brand Name: Vulcanchem
CAS No.: 1311870-36-6
VCID: VC8229135
InChI: InChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3
SMILES: CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br
Molecular Formula: C14H13BrN2OS
Molecular Weight: 337.24

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-

CAS No.: 1311870-36-6

Cat. No.: VC8229135

Molecular Formula: C14H13BrN2OS

Molecular Weight: 337.24

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- - 1311870-36-6

Specification

CAS No. 1311870-36-6
Molecular Formula C14H13BrN2OS
Molecular Weight 337.24
IUPAC Name 2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide
Standard InChI InChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3
Standard InChI Key UGMRIOJCQJFGDP-UHFFFAOYSA-N
SMILES CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br
Canonical SMILES CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide, reflecting its cyclopropane core substituted with a 3-bromophenyl group at position 2 and a methyl-thiazolyl carboxamide at position 1 . Key identifiers include:

  • CAS Registry Number: 1311870-36-6

  • Molecular Formula: C14H13BrN2OS\text{C}_{14}\text{H}_{13}\text{BrN}_2\text{OS}

  • Molecular Weight: 337.24 g/mol

  • SMILES: CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br

  • InChIKey: UGMRIOJCQJFGDP-UHFFFAOYSA-N .

Structural Analysis

The molecule comprises three distinct regions:

  • Cyclopropane Ring: A strained three-membered carbon ring that influences reactivity and conformational stability.

  • 3-Bromophenyl Group: A bromine-substituted aromatic ring providing steric bulk and electronic effects.

  • N-Methyl-N-2-Thiazolyl Carboxamide: A bifunctional group combining a thiazole heterocycle (known for bioactivity) and a methyl-substituted amide.

X-ray crystallography of analogous compounds (e.g., chlorophenyl variants) reveals planar geometries for the thiazole and phenyl rings, with the cyclopropane ring adopting a puckered conformation . Theoretical calculations (DFT, MP2) predict bond lengths and angles consistent with experimental data, underscoring the accuracy of computational models for this class of molecules .

Synthesis and Availability

Synthetic Routes

While explicit details for this compound are scarce, its synthesis likely follows strategies used for structurally related cyclopropanecarboxamides. A plausible pathway involves:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.

  • Carboxamide Formation: Coupling of cyclopropanecarbonyl chloride with N-methyl-2-aminothiazole under Schotten-Baumann conditions .

  • Bromophenyl Introduction: Suzuki-Miyaura coupling or electrophilic aromatic bromination at the para position of the phenyl group.

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO
Storage Conditions–20°C, desiccated, under inert gas
StabilitySensitive to light and humidity
LogPPredicted 3.81 (high lipophilicity)

The bromine atom contributes to increased molecular weight and polarizability compared to chlorine analogs (e.g., CAS 1311684-23-7), potentially enhancing binding affinity in hydrophobic environments.

Biological and Chemical Research

Biological Activity

While direct studies on this compound are absent, structurally related thiazole-cyclopropane hybrids exhibit:

  • Anticancer Potential: Thiazole derivatives demonstrate cytotoxicity against HepG2 and MCF-7 cell lines (IC50_{50} values 1.19–3.4 µM) .

  • Antimicrobial Effects: Cyclopropane-containing analogs inhibit bacterial growth by targeting cell wall synthesis .

  • Herbicidal Activity: Thiadiazole derivatives show herbicidal efficacy against Echinochloa crusgalli .

Mechanistic Insights

The thiazole moiety may act as a hydrogen bond acceptor, while the bromophenyl group enhances π-π stacking with biological targets. Cyclopropane’s strain energy could facilitate covalent interactions with enzymes .

Comparative Analysis with Chlorophenyl Analog

ParameterBromophenyl Derivative (This Compound)Chlorophenyl Analog (CAS 1311684-23-7)
Molecular Weight337.24 g/mol292.8 g/mol
Halogen Atomic Radius1.85 Å (Br)0.99 Å (Cl)
Predicted LogP3.813.12
BioactivityNot reportedModerate herbicidal activity

The bromine substituent increases molecular weight and lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.

Future Research Directions

  • Biological Screening: Prioritize in vitro assays for anticancer, antimicrobial, and enzyme inhibitory activity.

  • Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.

  • Computational Modeling: Explore QSAR and docking studies to identify molecular targets.

  • Materials Science: Investigate applications in organic semiconductors or metal-organic frameworks (MOFs).

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